molecular formula C7H6FNO4S B1444398 2-Fluoro-4-sulfamoylbenzoic acid CAS No. 714968-42-0

2-Fluoro-4-sulfamoylbenzoic acid

Cat. No. B1444398
M. Wt: 219.19 g/mol
InChI Key: RCMQDKXOHFOYQE-UHFFFAOYSA-N
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Description

2-Fluoro-4-sulfamoylbenzoic acid is a chemical compound with the molecular formula C7H6FNO4S and a molecular weight of 219.19 . It is a white powder and its IUPAC name is 4-(aminosulfonyl)-2-fluorobenzoic acid .


Molecular Structure Analysis

The InChI code for 2-Fluoro-4-sulfamoylbenzoic acid is 1S/C7H6FNO4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Fluoro-4-sulfamoylbenzoic acid is a white powder . It has a molecular weight of 219.19 . The compound’s storage temperature is room temperature .

Scientific Research Applications

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : 2-Fluoro-4-sulfamoylbenzoic acid has been used in the synthesis of novel uridyl sulfamoylbenzoate derivatives, which are being investigated as potential anticancer agents . These compounds target the M1 subunit of human ribonucleotide reductase (hRRM1), an enzyme that plays a key role in cancer cell proliferation .
  • Methods of Application or Experimental Procedures : The synthesis involved a Mitsunobu reaction between the carboxyl group of benzoic acid sulfonamides and the 5′ hydroxyl of uridine, producing uridyl sulfamoylbenzoates . Molecular docking was performed to examine conformation and binding affinity with the large subunit M1 of RNR .
  • Results or Outcomes : The sulfamoyl moiety has shown strong H-bonding with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site . The electron-withdrawing fluorine and chlorine enhanced binding, whereas the electron-donating methoxy group diminished binding . In silico ADMET evaluations showed favorable pharmacological and toxicity profiles with excellent solubility scores of at least −3.0 log S .

Safety And Hazards

The safety information for 2-Fluoro-4-sulfamoylbenzoic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

2-fluoro-4-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMQDKXOHFOYQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-sulfamoylbenzoic acid

CAS RN

714968-42-0
Record name 2-fluoro-4-sulfamoylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-fluoro-4-methyl-benzenesulfonamide (prepared above) in 50 mL of water was added sodium carbonate (0.53 g, 5 mmol) and potassium permanganate (3.16 g, 20 mmol) portionwise over three hours at 50˜60° C. The resulting mixture was stirred for further 8 hours at this temperature before 0.2 mL of formic acid was added to quench the excess of potassium permanganate. The mixture was then filtered through celite while it was still hot and further washed with the hot water. The filtrate was concentrated to ˜30 mL and adjusted to pH 9˜10. The filtration was applied again to remove non-oxidized starting material. The final filtrate was acidified with HCl (conc.) to ˜pH 1 and 4-(aminosulfonyl)-2-fluorobenzoic acid was precipitated and collected by filtration as white solid (1.10 g, 50%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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